4,4'-Dichlorodiphenyl Sulfone vs. 4,4'-Difluorodiphenyl Sulfone: Quantifying Reactivity and Polymerization Outcomes
DCDPS exhibits significantly lower reactivity in nucleophilic aromatic substitution polycondensations compared to 4,4′-difluorodiphenyl sulfone (DFDPS). This difference directly impacts achievable conversion and molecular weight [1]. In direct comparison, polymerizations using DCDPS yield lower conversions, lower molecular weights, and a lower fraction of cyclic oligomers [2].
| Evidence Dimension | Reactivity in Polycondensation |
|---|---|
| Target Compound Data | Lower conversions; difficult to achieve >99.9% conversion |
| Comparator Or Baseline | 4,4'-Difluorodiphenyl sulfone (DFDPS): Higher conversions; readily forms high molecular weight polymers |
| Quantified Difference | Conversions above 99.9% are difficult to achieve with DCDPS, whereas DFDPS readily achieves higher conversions under similar conditions [1]. |
| Conditions | Polycondensation with bisphenol A in DMSO with K₂CO₃ and azeotropic water removal. |
Why This Matters
For applications requiring ultra-high molecular weight polymers with minimal cyclic impurities, DFDPS may be preferred, but DCDPS offers a more controlled reaction profile, potentially advantageous for synthesizing linear chains and avoiding excessive cyclization.
- [1] Böhme, R., et al. (2001). Poly(ether-sulfone)s having an identical backbone were prepared by four different methods. Opus4.kobv.de. View Source
- [2] Kricheldorf, H.R., et al. (2003). Macrocycles 25. Cyclic poly(ether sulfone)s derived from 4-tert-butylcatechol. Polymer, 44(14), 4021-4027. View Source
